CID 68717678

Beschreibung

Eigenschaften

CAS-Nummer |

66170-10-3 |

|---|---|

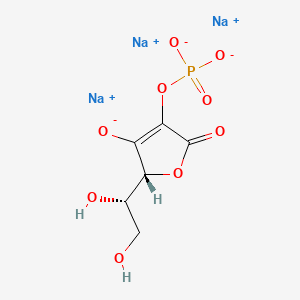

Molekularformel |

C6H9NaO9P |

Molekulargewicht |

279.09 g/mol |

IUPAC-Name |

trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate |

InChI |

InChI=1S/C6H9O9P.Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;/h2,4,7-9H,1H2,(H2,11,12,13);/t2-,4+;/m0./s1 |

InChI-Schlüssel |

FTIXYIMUODCAQL-LEJBHHMKSA-N |

Isomerische SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Na].[Na].[Na] |

Kanonische SMILES |

C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Na].[Na].[Na] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

66170-10-3 |

Reinheit |

>95% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-phosphoascorbate AA-2P cpd Asc-2-O-phosphate Asc2P cpd ascorbate-2-phosphate ascorbic acid 2-phosphate ascorbyl-2-monophosphate ascorbyl-2-phosphate L-ascorbic acid 2-phosphate magnesium ascorbate-2-phosphate magnesium-L-ascorbyl-2-phosphate sodium ascorbyl phosphate |

Herkunft des Produkts |

United States |

Contextualization As a Stable L Ascorbic Acid Derivative

L-ascorbic acid, while a potent biological antioxidant, presents significant challenges in formulation due to its rapid degradation upon exposure to air, light, and heat. halecosmeceuticals.com This instability limits its therapeutic and cosmetic applications. Sodium ascorbyl phosphate (B84403) was developed to overcome these limitations. The addition of a phosphate group at the C-2 position of the lactone ring protects the vulnerable enediol group from oxidation, rendering SAP a much more stable molecule. researchgate.net

The enhanced stability of sodium ascorbyl phosphate is a key attribute in chemical biology research, allowing for more controlled and reproducible experimental conditions. Unlike L-ascorbic acid, SAP does not readily oxidize, ensuring that its biological effects can be attributed to the compound itself or its subsequent metabolic products. alexmo-cosmetics.de

Comparative Stability Data

| pH | Hydrolysis of Sodium Ascorbyl Phosphate after 5 days at 50°C |

| 4 | ~70% degradation |

| 7 | No degradation observed |

| 9 | No degradation observed |

This table demonstrates the pH-dependent stability of Sodium Ascorbyl Phosphate, highlighting its increased stability at neutral to alkaline pH levels. Data sourced from a hydrolysis study. industrialchemicals.gov.au

Overview of Biochemical Role As a Prodrug in Cellular Systems

Chemical Synthesis Pathways and Reaction Optimization

The production of sodium ascorbyl phosphate involves complex chemical reactions where precise control over the process is paramount to ensure a high yield and minimize impurities.

Investigation of Traditional and Novel Synthetic Routes

The synthesis of sodium ascorbyl phosphate is primarily achieved through the phosphorylation of ascorbic acid. atamanchemicals.comspecialchem.com This process enhances the stability of the otherwise volatile vitamin C. halecosmeceuticals.com

Traditional Methods:

One established method involves the phosphorylation of L-ascorbic acid with a phosphorylating agent like phosphorus oxychloride in the presence of a solvent such as pyridine (B92270). google.com Another traditional approach utilizes sodium trimetaphosphate to phosphorylate ascorbic acid. google.compatsnap.com However, these methods often result in a mixture of products, including L-ascorbic acid-3-phosphate and other byproducts, necessitating complex purification procedures. google.com A significant drawback of some traditional methods is the use of organic solvents like acetone, which can pose environmental concerns. google.com

A common traditional pathway can be summarized in the following steps:

Protection of the hydroxyl groups on the 5 and 6 carbon atoms of ascorbic acid, often through a ketal reaction with acetone. google.com

Phosphorylation of the protected ascorbic acid using phosphorus oxychloride in a pyridine solution, with pH adjustment using potassium hydroxide (B78521). google.com

Removal of pyridine, desalination, and concentration of the reaction mixture. google.com

Cation exchange resin treatment followed by reaction with a sodium source. google.com

Crystallization from a low-carbon alcohol, filtration, and drying. google.com

Novel Synthetic Routes:

More recent and novel approaches aim to simplify the synthesis process, improve yield, and reduce environmental impact. One such innovative method involves the direct phosphorylation of ascorbic acid in an aqueous solution. A patented method describes a process that avoids the use of organic solvents entirely. google.com This "green chemistry" approach not only simplifies the procedure but also enhances safety and reduces the environmental footprint.

A novel, environmentally friendly process includes the following steps:

Reacting ascorbic acid with anhydrous calcium chloride and deionized water. google.compatsnap.com

Adjusting the pH with a sodium hydroxide solution. google.compatsnap.com

Adding sodium trimetaphosphate to initiate the phosphorylation, forming calcium ascorbyl phosphate. google.compatsnap.com

Washing the intermediate and adjusting the pH with an acid like hydrochloric or sulfuric acid to obtain ascorbyl phosphate. google.compatsnap.com

Subsequent reaction with a sodium hydroxide solution to yield sodium ascorbyl phosphate. google.compatsnap.com

Enzymatic synthesis is another emerging route, offering mild reaction conditions and reduced byproduct formation. mdpi.com

Process Parameters and Reaction Control for Impurity Reduction

Careful control of reaction parameters is crucial to minimize the formation of impurities and maximize the yield of sodium ascorbyl phosphate.

Key process parameters include:

Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. For instance, in the novel aqueous synthesis, the initial reaction of ascorbic acid and calcium chloride is conducted at temperatures ranging from -10°C to 20°C, while the phosphorylation step is maintained at a higher temperature, between 25°C and 45°C. patsnap.com

pH: The pH of the reaction mixture is a critical factor. In the traditional pyridine-based method, the pH is adjusted with potassium hydroxide. google.com In the novel aqueous method, sodium hydroxide is used to precisely control the pH at various stages, for example, to a range of 6 to 11 in the initial step and later adjusted to an acidic pH of 1.5 to 3.5. patsnap.com The stability of the final product is also pH-dependent, with optimal stability observed at a pH above 6.5. basf.com

Reaction Time: The duration of the reaction is optimized to ensure complete conversion while preventing the degradation of the product. Reaction times can vary from a few hours to over 24 hours depending on the specific method. patsnap.comgoogle.com

Reactant Concentration: The stoichiometric ratio of the reactants, such as ascorbic acid and the phosphorylating agent, is carefully controlled to drive the reaction towards the desired product and minimize unreacted starting materials. google.compatsnap.com

Table 1: Comparison of Reaction Parameters in Different Synthesis Embodiments

| Parameter | Embodiment 1 patsnap.com | Embodiment 2 patsnap.com | Embodiment 3 patsnap.com |

|---|---|---|---|

| Initial Temperature | -10°C | 20°C | 10°C |

| Initial Stirring Time | 1 hour | 2 hours | 1.5 hours |

| Initial pH | 6 | 11 | 9 |

| Phosphorylation Temp. | 25°C | 45°C | 35°C |

| Phosphorylation Time | 3 hours | 5 hours | 4 hours |

| Acidification pH | 1.5 | 3.5 | 2.5 |

By carefully controlling these parameters, the formation of impurities such as L-ascorbic acid-3-phosphate, 2-pyrophosphate, and inorganic salts can be significantly reduced. google.com

Advanced Purification Techniques for High-Purity Sodium Ascorbyl Phosphate

Following synthesis, a series of purification steps are essential to isolate high-purity sodium ascorbyl phosphate from the reaction mixture.

Chromatographic Purification Strategies (e.g., Preparative HPLC)

Chromatography is a powerful technique for separating closely related compounds.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be employed for the purification of ascorbyl esters. mdpi.comresearchgate.net However, challenges such as the oxidation and color change of the product on silica (B1680970) columns have been reported. mdpi.com The choice of the stationary phase and mobile phase is critical for achieving good separation. For analytical purposes, mixed-mode columns and mobile phases containing acids like sulfuric or phosphoric acid have been used to analyze sodium ascorbyl phosphate. sielc.com A C18 column with a mobile phase containing potassium dihydrogen phosphate and tetrabutylammonium (B224687) hydroxide at a low pH has also been shown to be effective. chromforum.org

Ion-Exchange Chromatography: This technique is particularly useful for removing inorganic salts and other charged impurities. mdpi.com Cation and anion exchange resins are used to purify the calcium sodium salt of L-ascorbyl phosphate in some production methods. guinama.com

Membrane Filtration and Separation Technologies

Membrane filtration offers an efficient and environmentally friendly method for purification.

Microfiltration and Nanofiltration: A patented method utilizes a microtubule-type dynamic membrane filter to process the ascorbyl phosphate intermediate. google.compatsnap.com Following the formation of sodium ascorbyl phosphate, a roll-type nanofiltration membrane filter is used for further purification. google.compatsnap.com This membrane-based approach is effective in removing impurities and has a high impurity removal efficiency. google.com

Ultrafiltration: Organic ultrafiltration membranes can be used to retain large impurities like proteins from fermentation broths in biotechnological production routes. mdpi.com

Crystallization and Drying Methodologies

Crystallization is a crucial final step to obtain a solid, stable product.

Crystallization: After purification, sodium ascorbyl phosphate is typically crystallized from a solution. The addition of ethanol (B145695) to an aqueous solution of the purified product can induce crystallization. google.com The process of crystallization is critical for achieving a high-purity final product.

Drying: The crystallized product is then dried to remove any residual solvents. Spray drying is a common method used, with drying temperatures ranging from 150°C to 170°C and drying times of 40 to 60 minutes. google.com Vacuum drying at lower temperatures (40-70°C) is also an option. google.com The final product is a white or almost white, odorless powder. guinama.comindustrialchemicals.gov.au

Table 2: Drying Parameters and Resulting Product Purity

| Drying Temperature | Drying Time | Sodium Ascorbyl Phosphate Content | Reference |

|---|---|---|---|

| 150°C | 40 min | 97.36% | google.com |

| 160°C | 50 min | 97.44% | google.com |

| 170°C | 60 min | 96.34% | google.com |

Prodrug Bioconversion and Enzymatic Hydrolysis Mechanisms

Enzymatic Cleavage to L-Ascorbic Acid in Cellular Models (in vitro)

In vitro studies using cellular models are fundamental to elucidating the conversion of sodium ascorbyl phosphate (B84403) into L-ascorbic acid. This process relies on the presence and activity of specific intracellular enzymes.

The primary mechanism for the conversion of SAP to L-ascorbic acid is enzymatic hydrolysis mediated by phosphatases. europa.eupatsnap.comresearchgate.net Phosphatases are a class of enzymes that remove phosphate groups from their substrates. In the context of skin, endogenous phosphatases, such as acid phosphatase, are responsible for cleaving the phosphate ester bond at the 2-position of the ascorbyl molecule, releasing active L-ascorbic acid. patsnap.com

Research on similar ascorbyl derivatives suggests that esterases may also be involved in the hydrolysis of such compounds in tissue. researchgate.nettandfonline.comjst.go.jp While the literature predominantly points to phosphatases for SAP conversion, the involvement of esterases in the broader context of ascorbyl ester hydrolysis indicates a potential secondary pathway. The characterization of these enzymes in specific skin cell models confirms their capability to facilitate this essential bioconversion, allowing the stabilized prodrug to exert the biological effects of vitamin C.

The kinetics of the enzymatic cleavage of SAP determine the rate and duration of L-ascorbic acid release in the skin. The conversion process is not instantaneous; different vitamin C derivatives exhibit varied conversion kinetics. basf.comskinident.world In one in vitro study, the optimal reaction time for the cleavage of sodium ascorbyl phosphate to release active vitamin C was empirically determined to be 48 hours. basf.comskinident.world This timeframe indicates a sustained release of the active compound following application. A study on a structurally related compound, L-ascorbic acid-2-phosphate magnesium salt (A2P), determined a dermal penetration rate, which is a prerequisite for subsequent enzymatic conversion. europa.eu The sustained conversion is a key feature of this prodrug, ensuring a constant delivery of L-ascorbic acid into the skin. researchgate.net

The efficiency of SAP bioconversion is investigated using various in vitro cellular models. Normal Human Dermal Fibroblasts (NHDF) are a relevant model, as fibroblasts are key cells in the dermis responsible for collagen synthesis, a process influenced by L-ascorbic acid. tandfonline.com Studies on novel vitamin C derivatives have utilized NHDFs to confirm that the biological effects observed, such as the suppression of UVA-induced matrix metalloproteinase-1 (MMP-1) production, are indeed due to the vitamin C released after hydrolysis by cellular phosphatases. tandfonline.com The use of phosphatase inhibitors in these models has demonstrated a decrease in the biological activity of the prodrug, directly linking the enzymatic conversion to the compound's efficacy. tandfonline.com

Factors Influencing Enzymatic Hydrolysis Rates (in vitro)

The rate of enzymatic hydrolysis of sodium ascorbyl phosphate in vitro is influenced by several physicochemical factors that can affect both the substrate's stability and the enzyme's catalytic activity.

The rate of conversion and the resulting antioxidant effect are dependent on the concentration of the sodium ascorbyl phosphate substrate. In vitro studies have shown that the effect is dose-dependent, increasing with higher concentrations of SAP. basf.comskinident.world However, this relationship is not linear, and a saturation point can be reached. Beyond a certain concentration level, a further increase does not lead to a greater effect. basf.comskinident.world This saturation phenomenon is a classic characteristic of enzyme kinetics, where the enzyme's active sites become fully occupied by the substrate.

One study investigating the antioxidant effect of SAP at various concentrations found that the maximum inhibition of hydrogen peroxide-induced oxidation was achieved at 200 µmol/L. basf.com

| SAP Concentration (µM) | Inhibition of Oxidation (%) |

| 50 | ~10% |

| 100 | ~15% |

| 200 | 18% |

| 400 | ~16% |

This interactive table summarizes the dose-dependent antioxidant effect of Sodium Ascorbyl Phosphate, which is contingent on its conversion to L-ascorbic acid. The data suggests a saturation point is reached around 200 µM.

The stability of the sodium ascorbyl phosphate substrate is highly sensitive to pH and temperature, which are the most significant factors affecting its integrity in aqueous solutions. researchgate.netnih.gov The enzymatic conversion rate is indirectly but critically affected by these factors, as they dictate the availability of the intact prodrug for the enzymes to act upon.

pH Effects: Sodium ascorbyl phosphate exhibits its greatest stability in formulations with a pH value above 6.5. basf.comskinident.world In more acidic environments, the compound is prone to degradation, which would reduce the amount of substrate available for enzymatic hydrolysis.

Temperature Effects: Temperature is another critical factor. SAP is sensitive to heat, and it is recommended that it be incorporated into formulations at temperatures below 40°C. basf.comskinident.world Studies on the thermal degradation of SAP have shown that its stability decreases significantly at elevated temperatures. researchgate.netnih.gov Finished products should ideally be stored at temperatures below 25°C to maintain the stability of the prodrug. basf.comskinident.world Non-enzymatic degradation at higher temperatures would lead to a lower effective substrate concentration, thereby reducing the rate of L-ascorbic acid formation by cellular enzymes.

| Parameter | Optimal Condition for Stability |

| pH | > 6.5 |

| Processing Temperature | < 40°C |

| Storage Temperature | < 25°C |

This interactive table outlines the optimal pH and temperature conditions for maintaining the stability of Sodium Ascorbyl Phosphate, which is essential for ensuring its availability for enzymatic conversion.

Impact of Co-Factors and Inhibitors

The bioconversion of the prodrug Sodium Ascorbyl Phosphate (SAP) into its biologically active form, L-ascorbic acid, is an enzymatic process. This conversion is catalyzed by endogenous enzymes present in the skin, primarily phosphatases. leitin.com.au The efficiency of this enzymatic hydrolysis is not constant; it is significantly influenced by the presence of specific co-factors that enhance enzyme activity and inhibitors that reduce it.

Co-factors in Enzymatic Hydrolysis

The primary enzymes responsible for hydrolyzing the phosphate ester bond in SAP are alkaline phosphatases (ALPs). nih.gov These are metalloenzymes that require specific divalent metal ions as co-factors for their catalytic activity and structural stability. ebi.ac.ukwikipedia.org

Key co-factors for alkaline phosphatase include:

Zinc (Zn²⁺) : Zinc ions are crucial for the catalytic function of ALP. nih.govwikipedia.org Each monomer of the dimeric ALP enzyme contains two zinc ions that are directly involved in the catalytic mechanism, including binding the phosphate group of the substrate and activating the serine residue in the active site. openbiochemistryjournal.com

Magnesium (Mg²⁺) : Magnesium is another essential co-factor for ALP, contributing to the structural integrity of the enzyme and stimulating its enzymatic activity. nih.govwikipedia.orgresearchgate.net

The synergistic effect of both Zinc and Magnesium is required for the optimal activity of some alkaline phosphatases. openbiochemistryjournal.comresearchgate.net A deficiency in these co-factors in the cellular microenvironment can lead to reduced phosphatase activity, thereby slowing the conversion of SAP to L-ascorbic acid.

Table 1: Essential Co-factors for Alkaline Phosphatase Activity

| Co-factor | Ion | Role in Enzymatic Hydrolysis |

|---|---|---|

| Zinc | Zn²⁺ | Essential for the catalytic site; binds the phosphate group and activates key amino acid residues. wikipedia.orgopenbiochemistryjournal.com |

Inhibitors of Enzymatic Hydrolysis

The rate of SAP bioconversion can be decreased by various inhibitors that interfere with the function of phosphatases. patsnap.com Inhibition can occur through several mechanisms, including competition for the active site or removal of essential co-factors. patsnap.com

Common inhibitors of alkaline phosphatase activity include:

Inorganic Phosphate (Pi) : As a product of the hydrolysis reaction, inorganic phosphate can act as a competitive inhibitor. stackexchange.comnih.gov High concentrations of phosphate can bind to the enzyme's active site, forming a transient phospho-enzyme intermediate that blocks the substrate (SAP) from binding, thereby slowing down the reaction rate. stackexchange.com

Metal Chelating Agents : Substances that bind to divalent metal ions can act as potent inhibitors. Ethylenediaminetetraacetic acid (EDTA) is a well-known chelator that can inactivate ALP by sequestering the essential Zn²⁺ and Mg²⁺ co-factors from the enzyme's active site. nih.gov Studies have shown that EDTA concentrations of 1.0 mM and above cause irreversible inhibition of alkaline phosphatase. nih.gov

Other Chemical Inhibitors : Various other compounds are known to inhibit alkaline phosphatase. These can include specific amino acids and compounds like sodium vanadate (B1173111) and sodium arsenate, which act as reversible, competitive inhibitors. nih.govthermofisher.com Certain phosphatase inhibitor "cocktails" used in laboratory settings contain compounds like sodium orthovanadate, sodium pyrophosphate, and β-glycerophosphate to block phosphatase activity. thermofisher.com

Table 2: Common Inhibitors of Alkaline Phosphatase and Their Mechanisms

| Inhibitor Class | Example(s) | Mechanism of Action | Inhibition Type |

|---|---|---|---|

| Product Inhibitor | Inorganic Phosphate (Pi) | Competes with the substrate for the enzyme's active site. stackexchange.comnih.gov | Competitive |

| Metal Chelator | EDTA | Sequesters essential metal co-factors (Zn²⁺, Mg²⁺), inactivating the enzyme. nih.gov | Irreversible (at ≥1.0 mM) |

| Phosphate Analogs | Sodium Vanadate, Sodium Arsenate | Mimic the phosphate group and compete for the active site. nih.gov | Competitive |

The pH of the environment also plays a critical role. Alkaline phosphatases, as their name suggests, function optimally at alkaline pH levels. ebi.ac.uk The stability and subsequent hydrolysis of SAP are pH-dependent. Studies show that at an acidic pH of 4, significant hydrolysis of SAP occurs, whereas at neutral (pH 7) and alkaline (pH 9) conditions, the compound shows greater stability with minimal degradation. This indicates that while the enzyme's optimal activity is in alkaline conditions, the stability of the prodrug itself is higher at a neutral to alkaline pH, a crucial factor for formulation efficacy.

Cellular and Subcellular Mechanistic Investigations in Vitro

Intracellular Biotransformation and Metabolic Fates

Sodium ascorbyl phosphate (B84403) is a hydrophilic and stable precursor to L-ascorbic acid. researchgate.netdrugbank.com Once it penetrates the epidermis, it is enzymatically cleaved in the skin to release the active form of vitamin C, ascorbic acid. paulaschoice-eu.combasf.com This biotransformation is primarily carried out by cellular phosphatases, which hydrolyze the phosphate group from the ascorbyl moiety. researchgate.netnih.gov

Studies using cultured mouse skin have demonstrated that when the skin is treated with various concentrations of SAP, the cutaneous ascorbic acid level increases proportionally. jst.go.jpnih.gov This conversion is crucial for the biological activity of SAP, as ascorbic acid is the form that directly participates in various physiological processes. The sustained release of ascorbic acid from SAP allows for a constant delivery of vitamin C into the skin. researchgate.netdrugbank.com

For instance, in one study, the level of ascorbic acid in cultured skin treated with 2, 20, and 100 mM of SAP increased by 1.03, 2.17, and 6.27-fold, respectively, after 3 hours of incubation compared to control skin. nih.gov This indicates a dose-dependent conversion of SAP to ascorbic acid within the skin tissue. jst.go.jpnih.gov The metabolic fate of the released ascorbic acid follows the known pathways of vitamin C, including its role as a cofactor in enzymatic reactions and its antioxidant functions.

Antioxidant Biochemical Pathways and Reactive Oxygen Species Interactions

Sodium ascorbyl phosphate exhibits potent antioxidant properties by neutralizing harmful free radicals and protecting cells from oxidative damage. halecosmeceuticals.comclinikally.comskinician.com Its antioxidant activity is a key mechanism behind its protective effects on the skin.

Direct Free Radical Scavenging Mechanisms

Sodium ascorbyl phosphate can directly scavenge various reactive oxygen species (ROS). jst.go.jpresearchgate.net Electron spin resonance (ESR) studies have shown that SAP is an effective scavenger of UVB/A-generated hydroxyl radicals in aqueous conditions. jst.go.jp In fact, its scavenging ability has been found to be more effective than another vitamin C derivative, ascorbic acid 2-glucose (AG). jst.go.jp This direct free radical scavenging ability is a primary contributor to its protective effects against photodamage. jst.go.jpresearchgate.net

Synergistic Antioxidant Effects with Co-Antioxidants (e.g., Tocopherols)

Sodium ascorbyl phosphate demonstrates remarkable synergy when combined with other antioxidants, most notably vitamin E (tocopherol). chenlangbio.combiolyphar.com While SAP is water-soluble and targets free radicals in the aqueous compartments of the cell, vitamin E is lipid-soluble and protects cell membranes from lipid peroxidation. basf.comchenlangbio.com Together, they provide comprehensive protection against oxidative stress. chenlangbio.com Furthermore, ascorbic acid, the active form of SAP, can regenerate the oxidized form of vitamin E, thereby enhancing their combined antioxidant capacity. chenlangbio.com This synergistic relationship is particularly beneficial in protecting the skin from environmental stressors. basf.com Ferulic acid is another antioxidant that can significantly enhance the stability and efficacy of sodium ascorbyl phosphate. chenlangbio.combiolyphar.com

Cellular Protection against Exogenous Oxidative Stressors

In vitro studies have consistently demonstrated the protective effects of sodium ascorbyl phosphate against damage induced by exogenous oxidative stressors, particularly UV radiation. jst.go.jpnih.govspecialchem.com Pretreatment of cultured mouse skin with SAP has been shown to significantly prevent photodamage, including the formation of sunburn cells, DNA fragmentation, and lipid peroxidation caused by UVB irradiation. jst.go.jpnih.gov This protective effect is attributed to both the direct free radical scavenging ability of SAP and the maintenance of normal ascorbic acid levels in the skin. jst.go.jpnih.govjst.go.jp

| SAP Concentration | Observed Protective Effect Against UVB Irradiation | Reference |

|---|---|---|

| 20 mM | Significantly prevented sunburn cell formation, DNA fragmentation, and lipid peroxidation in cultured mouse skin. | jst.go.jpnih.gov |

| Not Specified | Protects skin cells against everyday pollutants and UV rays by neutralizing free radicals. | skinician.com |

Modulation of Endogenous Reactive Oxygen Species Production

While direct scavenging of exogenous radicals is a key function, sodium ascorbyl phosphate also influences the production of endogenous reactive oxygen species. By neutralizing existing free radicals, SAP helps to break the cycle of oxidative stress that can lead to the generation of more ROS. Furthermore, its anti-inflammatory properties can reduce the activity of inflammatory cells that are a significant source of endogenous ROS.

Modulation of Gene Expression and Transcriptional Regulation

The effects of sodium ascorbyl phosphate extend to the genetic level, where it can modulate the expression of various genes. This is primarily due to the action of ascorbic acid, which is released from SAP. Ascorbic acid has been shown to stimulate the transcription of collagen genes in dermal fibroblasts. karger.comnih.gov

In a study on mouse preosteoblastic cells, SAP was found to stimulate their differentiation by inducing the expression of several key genes. researchgate.netnih.gov

| Gene | Function | Effect of SAP | Cell Type | Reference |

|---|---|---|---|---|

| RUNX2 | Transcription factor essential for osteoblast differentiation. | Induction of expression. | Mouse preosteoblastic cells (MC3T3-E1) | researchgate.netnih.gov |

| COL1A1 | Encodes the pro-alpha1 chains of type I collagen. | Induction of expression. | Mouse preosteoblastic cells (MC3T3-E1) | researchgate.netnih.gov |

| BGLAP2 | Encodes osteocalcin, a protein involved in bone mineralization. | Induction of expression. | Mouse preosteoblastic cells (MC3T3-E1) | researchgate.netnih.gov |

| Procollagen mRNA | Precursor to collagen protein. | Stimulation of expression at the transcriptional level. | Human dermal fibroblasts | nih.gov |

This stimulation of gene expression leads to increased collagen synthesis, which contributes to the structural integrity and firmness of the skin. halecosmeceuticals.comkarger.comnih.gov The ability of ascorbic acid to enhance the stability of collagen mRNA also contributes to this effect. researchgate.net

Mechanisms of Collagen Synthesis Stimulation in Cell Cultures

The primary mechanism by which sodium ascorbyl phosphate stimulates collagen synthesis in cell cultures is through its intracellular conversion to ascorbic acid. Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes required for the post-translational hydroxylation of proline and lysine residues in procollagen chains. arvojournals.org This hydroxylation is critical for the proper folding of procollagen into a stable triple-helical conformation and its subsequent secretion from the cell. arvojournals.org

In dermal fibroblast cultures, the addition of ascorbate (B8700270) derivatives like SAP leads to a marked increase in collagen production. karger.comnih.gov This is achieved by increasing the transcription rate of procollagen genes and enhancing the stability of the resulting mRNA. karger.comdergipark.org.tr The sustained release of ascorbic acid from SAP ensures a continuous supply for the hydroxylation reactions necessary for stable collagen fibril formation and secretion into the extracellular space. nih.govarvojournals.org

The efficacy of sodium ascorbyl phosphate in stimulating collagen synthesis has been compared with L-ascorbic acid and other stable derivatives, such as magnesium ascorbyl phosphate (MAP).

In studies using human dermal fibroblasts, both L-ascorbic acid and magnesium ascorbyl phosphate were found to be roughly equivalent in their ability to stimulate collagen synthesis. karger.comnih.gov However, sodium ascorbyl phosphate was found to be less potent, requiring at least a tenfold greater concentration to produce the same stimulatory effect as L-ascorbic acid or MAP. karger.comcolab.wsnih.gov

Another study compared a novel amphiphilic derivative, disodium isostearyl 2-O-L-ascorbyl phosphate (VCP-IS-2Na), with sodium L-ascorbic acid 2-phosphate (VCP-Na, or SAP). While both stimulated collagen synthesis to a comparable degree at concentrations of 5.0-50 µM, VCP-IS-2Na led to a significantly greater increase in the amount of type I collagen secreted into the culture medium after 72 hours. nih.gov At 50 µM, VCP-IS-2Na increased secreted collagen by 126% in NHDF cells and 1067% in NB1RGBs, whereas SAP had only a small effect on the total amount of secreted collagen in the same timeframe. nih.gov

| Ascorbate Derivative | Relative Efficacy in Collagen Synthesis Stimulation | Reference Finding |

|---|---|---|

| L-Ascorbic Acid | High | Baseline for comparison. karger.comnih.gov |

| Sodium Ascorbyl Phosphate (SAP) | Low | Requires at least 10x higher concentration than L-Ascorbic Acid for similar effect. karger.comnih.gov |

| Magnesium Ascorbyl Phosphate (MAP) | High | Equivalent to L-Ascorbic Acid. karger.comnih.gov |

| Disodium Isostearyl 2-O-L-ascorbyl phosphate (VCP-IS-2Na) | Very High | Significantly greater increase in secreted Type I collagen compared to SAP. nih.gov |

Melanin Synthesis Inhibition Mechanisms in Melanocytes (in vitro)

In vitro studies investigating the role of sodium ascorbyl phosphate (SAP) in melanogenesis have revealed nuanced activity, primarily centered around its influence on the key enzyme tyrosinase and subsequent effects on melanin production pathways.

Research on the direct effect of sodium ascorbyl phosphate on tyrosinase, the rate-limiting enzyme in melanin synthesis, has shown that in its pure form, it does not significantly inhibit cellular tyrosinase activity. One study synthesized a novel amphiphilic ascorbic acid derivative, disodium isostearyl 2-O-L-ascorbyl phosphate (VCP-IS-2Na), from sodium-2-O-L-ascorbyl phosphate (VCP-Na, or SAP). This study found that while VCP-IS-2Na significantly suppressed cellular tyrosinase activity in melanoma cells and melanocytes, VCP-Na itself did not appear to inhibit this activity nih.govjst.go.jp.

The proposed mechanism for the inhibitory action of ascorbic acid derivatives on tyrosinase involves the chelation of copper ions within the enzyme's active site. This interaction is believed to block the catalytic function of tyrosinase, thereby impeding the initial steps of melanogenesis researchgate.net.

The reduction of melanin production by sodium ascorbyl phosphate is primarily attributed to its antioxidant properties and its ability to interact with intermediates in the melanin synthesis pathway. Although direct tyrosinase inhibition by SAP is weak, its derivative, VCP-IS-2Na, has demonstrated a marked decrease in melanin synthesis in cultured human melanoma cells and normal human melanocytes nih.govjst.go.jpresearchgate.net. In these studies, melanin synthesis in melanoma cells treated with 300 μM of VCP-IS-2Na and melanocytes treated with 100 μM of VCP-IS-2Na was reduced to 23% and 52% of that in non-treated cells, respectively nih.govresearchgate.net.

The biochemical mechanism is thought to involve the reduction of o-quinones, which are intermediates in the melanin synthesis pathway, thus preventing their polymerization into melanin alliedacademies.org. By scavenging free radicals and reducing these intermediates, SAP can effectively lighten the skin and prevent hyperpigmentation alliedacademies.org.

| Cell Type | Concentration of VCP-IS-2Na | Reduction in Melanin Synthesis | Reference |

|---|---|---|---|

| Human Melanoma Cells | 300 μM | Reduced to 23% of non-treated cells | nih.gov |

| Normal Human Melanocytes | 100 μM | Reduced to 52% of non-treated cells | nih.gov |

| 3D Cultured Human Skin Models | 1.0% | Reduced to 21% of control | nih.gov |

Anti-inflammatory Biochemical Mechanisms in Cell Culture Models

Sodium ascorbyl phosphate has demonstrated notable anti-inflammatory properties in various in vitro cell culture models. These effects are primarily mediated through the inhibition of lipid peroxidation, modulation of inflammatory signaling pathways, and synergistic interactions with other bioactive molecules.

A key anti-inflammatory mechanism of sodium ascorbyl phosphate is its ability to inhibit lipid peroxidation. As a potent antioxidant, SAP can protect cells from the damaging effects of reactive oxygen species (ROS) alliedacademies.org. In an in vitro study, a formulation containing 1% SAP was shown to significantly prevent UVA-induced sebum oxidation by up to 40% nih.govsemanticscholar.org. By neutralizing free radicals, SAP helps to maintain the integrity of cellular membranes and prevents the formation of pro-inflammatory lipid peroxides nih.govresearchgate.net. This action is crucial in mitigating inflammatory responses associated with oxidative stress nih.govresearchgate.net.

Sodium ascorbyl phosphate has been shown to modulate cellular inflammatory responses by reducing the expression of pro-inflammatory cytokines. In a study utilizing epithelial Calu-3 cells, a combination of urea-crosslinked hyaluronic acid and sodium ascorbyl phosphate (HA-CL - SAP) displayed a significant reduction in interleukin-6 (IL-6) and reactive oxygen species (ROS) levels nih.gov. This suggests that SAP, in combination with other agents, can effectively downregulate key inflammatory mediators at the cellular level. The antioxidant properties of SAP contribute to this effect by mitigating the oxidative stress that often triggers inflammatory cascades researchgate.net.

The anti-inflammatory effects of sodium ascorbyl phosphate can be enhanced through synergistic interactions with biopolymers like hyaluronic acid (HA). An in vitro study demonstrated that the combination of urea-crosslinked hyaluronic acid and SAP (HA-CL - SAP) resulted in a more significant reduction in IL-6 and ROS levels compared to either component alone nih.gov. This enhanced activity is attributed to the combined antioxidant and anti-inflammatory properties of both SAP and HA researchgate.netnih.gov. Hyaluronic acid itself has been shown to possess anti-inflammatory capabilities, and when combined with SAP, it creates a potent formulation for mitigating inflammatory responses in cell culture models nih.gov. These findings highlight the potential for formulating SAP with biopolymers to achieve superior anti-inflammatory outcomes.

| Treatment | Cell Line | Effect | Reference |

|---|---|---|---|

| Urea-crosslinked HA + SAP (HA-CL - SAP) | Epithelial Calu-3 cells | Significant reduction in Interleukin-6 (IL-6) and Reactive Oxygen Species (ROS) levels | nih.gov |

Influence on Cellular Differentiation and Proliferation (in vitro)

Studies on Osteoblast Differentiation Pathways

Sodium ascorbyl phosphate has been shown to be a potent inducer of osteoblast differentiation in vitro. nih.gov As a stable derivative of L-ascorbic acid, it is converted by cellular phosphatases into free ascorbic acid, which plays a crucial role in bone formation. nih.gov

Studies using mouse preosteoblastic cells (MC3T3-E1) have demonstrated that sodium ascorbyl phosphate, at concentrations ranging from 50 to 500 µmol/L, stimulates osteoblast differentiation without affecting cell viability. nih.gov This stimulation is characterized by the upregulation of key osteogenic marker genes. Specifically, the expression of Runt-related transcription factor 2 (RUNX2), Collagen type I alpha 1 chain (COL1A1), and Bone gamma-carboxyglutamate protein 2 (BGLAP2), also known as Osteocalcin, is significantly induced. nih.gov

Furthermore, treatment with sodium ascorbyl phosphate leads to increased secretion of collagen I and enhanced mineralization of the extracellular matrix, both of which are critical steps in bone formation. nih.gov The table below summarizes the key findings from a study on the effects of sodium ascorbyl phosphate on preosteoblastic cells.

| Parameter | Concentration of Sodium Ascorbyl Phosphate | Observation |

| Gene Expression | 200 or 400 µmol/L | Induction of RUNX2, COL1A1, and BGLAP2 |

| Collagen I Secretion | 200 or 400 µmol/L | Higher secreted levels compared to control |

| Matrix Mineralization | 200 or 400 µmol/L | Increase in the mineralization of the extracellular matrix |

This table summarizes the effects of Sodium Ascorbyl Phosphate on preosteoblastic cell differentiation in vitro, as reported in a study by Okajima et al. nih.gov

Impact on Mesenchymal Stem Cell Differentiation Lineages

The influence of sodium ascorbyl phosphate specifically on the differentiation of mesenchymal stem cells (MSCs) into various lineages is an area with limited direct research. However, the role of ascorbic acid, the active form of sodium ascorbyl phosphate, in MSC differentiation is well-documented. Ascorbic acid is a standard component of osteogenic and chondrogenic differentiation media for MSCs in vitro. up.ac.zaresearchgate.net

For osteogenic differentiation , ascorbic acid is essential for the synthesis of collagen, a major component of the bone matrix. up.ac.za It is a critical supplement in culture media used to induce MSCs to differentiate into osteoblasts. up.ac.za

In the context of chondrogenic differentiation , ascorbic acid also plays a vital role. It is a key ingredient in chondrogenic induction media, promoting the formation of a cartilaginous matrix by MSCs. researchgate.net Studies have shown that ascorbic acid supplementation can enhance the expression of chondrogenic markers. cellstemcell.org

Regarding adipogenic differentiation , the role of ascorbic acid is less straightforward. Some studies suggest that ascorbic acid may have an inhibitory effect on adipogenesis in certain contexts, while it is included in some adipogenic differentiation cocktails. nih.govgoogle.com The specific effects of sodium ascorbyl phosphate on MSC differentiation into these lineages require further investigation to be fully understood.

Analysis of Cell Proliferation Kinetics in Various Cell Lines

The impact of sodium ascorbyl phosphate and its active form, ascorbate, on cell proliferation kinetics has been investigated in several in vitro models, particularly in the context of cancer cells.

In human malignant melanoma A375.S2 cells, sodium ascorbate has been shown to inhibit growth by inducing cell cycle arrest and apoptosis. nih.gov Flow cytometry analysis revealed that sodium ascorbate treatment leads to a significant induction of cell cycle arrest, although the specific phase of arrest was not detailed in the abstract. nih.gov This was accompanied by changes in the mRNA levels of genes associated with S-phase arrest, including p53, p21, and p27, as well as cyclins A and E, and cyclin-dependent kinases CDK2 and CDK4. nih.gov

Studies on other ascorbate derivatives, such as ascorbyl stearate, have shown similar antiproliferative effects. In human ovarian carcinoma cells, ascorbyl stearate caused a dose-dependent inhibition of cell proliferation by arresting cells in the S/G2-M phase of the cell cycle. researchgate.net

The table below provides a summary of the observed effects of ascorbate derivatives on the cell cycle in different cancer cell lines.

| Cell Line | Compound | Effect on Cell Cycle |

| Human Malignant Melanoma A375.S2 | Sodium Ascorbate | Induction of cell cycle arrest |

| Human Ovarian Carcinoma | Ascorbyl Stearate | Arrest in S/G2-M phase |

This table summarizes the reported effects of ascorbate derivatives on the cell cycle of different cancer cell lines in vitro. nih.govresearchgate.net

It is important to note that while these studies provide insights into the potential antiproliferative effects of ascorbate compounds, more research is needed to specifically delineate the cell proliferation kinetics of sodium ascorbyl phosphate across a broader range of cell lines, including non-cancerous cells like fibroblasts.

Analytical Methodologies for Quantification and Characterization of Sodium Ascorbyl Phosphate

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the cornerstone for the analysis of sodium ascorbyl phosphate (B84403) due to its high specificity, sensitivity, and ability to separate the analyte from complex matrices and potential degradation products. guinama.com

Development and Validation of Chromatographic Conditions

The development of a robust HPLC method for SAP requires careful optimization of the stationary phase, mobile phase composition, and other chromatographic parameters to achieve efficient separation and symmetrical peak shape. Reversed-phase chromatography is the most common approach.

Stationary Phase: C18 and C8 columns are frequently utilized for the analysis of SAP. spkx.net.cn However, due to the polar and ionic nature of the phosphate group, standard C18 columns can sometimes result in poor retention and peak tailing. spkx.net.cn To overcome this, mixed-mode columns, which possess both reversed-phase and ion-exchange characteristics, have been shown to provide excellent retention and peak symmetry. sielc.com

Mobile Phase: The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. spkx.net.cnsielc.com A critical factor in mobile phase selection is the pH. A low pH (around 2.5) is often necessary to suppress the ionization of the phosphate group, thereby increasing its retention on a reversed-phase column. spkx.net.cn Buffers like phosphate (e.g., NaH₂PO₄) or acidic modifiers like phosphoric acid or sulfuric acid are commonly used to control the pH. sielc.com In some methods, ion-pairing reagents such as tetrabutylammonium (B224687) hydroxide (B78521) are added to the mobile phase to form a neutral complex with the ionized SAP, enhancing its retention and improving peak shape on C18 columns. spkx.net.cn

Method Validation: Validating the HPLC method according to guidelines from the International Conference on Harmonisation (ICH) ensures the reliability of the results. Validation parameters include specificity, linearity, range, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Examples of HPLC Chromatographic Conditions for Sodium Ascorbyl Phosphate Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Mixed-mode Newcrom BH, 3.2×100 mm | Reversed-phase C18, 150 mm |

| Mobile Phase | Acetonitrile / Water (10/90) with H₂SO₄ or H₃PO₄ | Water / Methanol with KH₂PO₄ and Tetrabutylammonium hydroxide, pH 2.5 |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Detection | UV at 238 nm | Not Specified |

| Reference | sielc.com | spkx.net.cn |

UV Detection Parameters and Optimization

UV-Vis spectroscopy is the most common detection method coupled with HPLC for the quantification of SAP. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and specificity.

Sodium ascorbyl phosphate exhibits a characteristic UV absorbance spectrum. The wavelength of maximum absorbance (λmax) is typically found around 238 nm to 260 nm. sielc.com An application note for a mixed-mode column method specifies detection at 238 nm, which provides high resolution and peak symmetry. sielc.com The optimization of the detection wavelength involves scanning a standard solution of SAP across the UV spectrum to identify the λmax. Operating at this wavelength ensures the highest possible signal-to-noise ratio, thereby improving the sensitivity of the method. It is also important that the mobile phase components have minimal absorbance at the chosen wavelength to reduce baseline noise.

Specificity and Sensitivity in Complex Matrices (e.g., in vitro media, biological extracts)

Analyzing SAP in complex matrices such as cosmetic creams, lotions, or biological samples (e.g., skin extracts) presents a significant challenge due to the presence of numerous interfering substances. HPLC's primary advantage is its ability to physically separate SAP from these matrix components before detection and quantification.

Specificity is the ability of the method to accurately measure the analyte in the presence of other components like impurities, degradation products, and matrix excipients. In HPLC, specificity is demonstrated by the absence of interfering peaks at the retention time of SAP in a blank matrix chromatogram (a sample prepared without the analyte). The peak purity can also be assessed using a photodiode array (PDA) detector, which scans the spectrum across the entire peak to ensure it is homogenous and not co-eluted with other substances.

Sensitivity of the method is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). A reported HPLC-UV method demonstrated an LOD of 0.05 ppm, indicating high sensitivity suitable for detecting low concentrations of the analyte. sielc.com Achieving high sensitivity in complex matrices often requires an efficient sample preparation step to remove interferences and concentrate the analyte. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction may be employed prior to HPLC analysis to clean up the sample and enhance method sensitivity.

Spectrophotometric Techniques for Degradation Product Monitoring

While HPLC is the preferred method for quantifying the parent compound, UV-Vis spectrophotometry can serve as a simpler, more rapid technique for monitoring the stability of SAP, particularly by observing its degradation. The degradation of ascorbyl phosphate derivatives is often accompanied by discoloration, which can be qualitatively and sometimes quantitatively assessed. researchgate.netnih.gov

In stability studies of SAP in aqueous solutions, spectrophotometry has been used to qualitatively measure changes in the color of the solution over time. researchgate.netnih.gov The degradation of ascorbic acid and its derivatives can lead to the formation of products that absorb light in the visible region, resulting in a yellow or brownish color. stackexchange.com A scientific discussion on the degradation of a sodium ascorbate (B8700270) solution notes that while the parent peak at ~262 nm decreases, the solution turns yellowish, indicating the formation of new chromophores absorbing in the visible range. stackexchange.com

Although direct quantification of specific degradation products by spectrophotometry is challenging due to overlapping spectra, the technique can be used to monitor the disappearance of the parent SAP peak. By measuring the decrease in absorbance at its λmax (e.g., ~238-260 nm) over time, the degradation kinetics of SAP can be estimated. However, this approach lacks the specificity to distinguish between different degradation products or to separate the parent compound from interfering substances, a key advantage offered by HPLC. researchgate.net

Advanced Spectroscopic and Mass Spectrometric Approaches

For unequivocal identification and structural characterization of sodium ascorbyl phosphate and its potential derivatives or degradation products, more advanced analytical techniques are required.

Mass Spectrometry (MS): When coupled with a separation technique like HPLC (LC-MS), mass spectrometry provides highly specific detection based on the mass-to-charge ratio (m/z) of the analyte. Electrospray ionization (ESI) is a suitable soft ionization technique for polar and thermally labile molecules like SAP. nih.gov ESI-MS analysis can confirm the molecular weight of SAP and, through tandem mass spectrometry (MS/MS), provide structural information by analyzing its fragmentation patterns. While direct studies on SAP are limited in the provided results, research on the related compound ascorbyl palmitate using ESI-MS has successfully identified protonated and cationized molecules, demonstrating the utility of this technique for characterizing ascorbic acid derivatives. karazin.uaresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of SAP would show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bond (C=C), and phosphate (P-O) groups, confirming the presence of these key structural features. jst.go.jpresearchgate.net

Comparative Analysis of Analytical Methods

The choice of an analytical method for sodium ascorbyl phosphate depends on the specific objective of the analysis, whether it is routine quality control, a stability study, or structural characterization.

HPLC-UV is considered the "gold standard" or reference method for the quantification of SAP in various samples, including raw materials and finished cosmetic products. scispace.com

Advantages: High specificity, allowing for the separation of SAP from degradation products and matrix excipients. It is also highly sensitive and provides accurate and precise quantification.

Disadvantages: It is more time-consuming and requires more expensive instrumentation and skilled operators compared to spectrophotometry.

UV-Vis Spectrophotometry:

Disadvantages: Lacks specificity. It cannot distinguish between the analyte and other UV-absorbing compounds, including degradation products or matrix components. This makes it unsuitable for accurate quantification in complex mixtures. scispace.com

Advanced Methods (LC-MS, NMR):

Advantages: Provide unequivocal structural confirmation and identification, which is essential for the characterization of new derivatives or for identifying unknown degradation products or impurities. LC-MS offers extremely high sensitivity and specificity for quantification.

Disadvantages: High cost of instrumentation and complexity of operation and data interpretation. These methods are generally reserved for research, development, and in-depth characterization rather than routine quality control.

Table 2: Comparison of Analytical Methodologies for Sodium Ascorbyl Phosphate

| Feature | HPLC-UV | UV-Vis Spectrophotometry | LC-MS / NMR |

|---|---|---|---|

| Specificity | High | Low | Very High |

| Sensitivity | High | Moderate | Very High |

| Application | Quantitative analysis, stability studies, quality control | Rapid screening, monitoring degradation | Structural elucidation, impurity identification, metabolite studies |

| Cost | Moderate to High | Low | Very High |

| Complexity | Moderate | Low | High |

| Reference | scispace.com | scispace.com | jst.go.jpresearchgate.net |

Formulation Chemistry and Stability Research

Degradation Kinetics and Stability Profiles

The degradation of sodium ascorbyl phosphate (B84403) in aqueous systems, particularly in a water-glycerol matrix, has been subject to scientific investigation to elucidate its reaction pathways and kinetics. Research indicates that the stability of SAP is profoundly affected by factors such as temperature, pH, light, oxygen, and the presence of metal ions researchgate.netnih.gov. The primary degradation pathway involves the hydrolysis of the phosphate group, which exposes the vulnerable enediol structure of the ascorbic acid moiety to oxidation, eventually leading to discoloration and loss of activity researchgate.net.

Scientific studies focusing on the thermal degradation of sodium ascorbyl phosphate in aqueous-glycerol solutions have revealed that the process does not follow simple first-order kinetics, which is often observed for ascorbic acid itself nih.goviosrjournals.orgresearchgate.netfrontiersin.org. Instead, the thermal degradation of SAP has been shown to be best described by a second-order kinetic model researchgate.netnih.gov.

A study by Dong et al. (2020) established a thermal degradation prediction model based on second-order kinetics that was successfully fitted to experimental data researchgate.netnih.gov. This implies that the rate of degradation is proportional to the square of the SAP concentration. The primary mechanism of degradation is the hydrolysis of the phosphate ester, a process that is significantly accelerated at elevated temperatures researchgate.net. For instance, one study noted that in a 0.9% SAP solution within a water-glycerol system, the compound was completely degraded within five days at a temperature of 60°C researchgate.net. Another study reported that a 20% aqueous glycerol (B35011) solution of sodium ascorbyl phosphate retained 90% of the active ingredient after being held at a high temperature of 80°C for one day, demonstrating its relative thermal stability under specific conditions mdpi.com.

The Arrhenius equation is typically used to model the temperature dependence of the rate constant in such kinetic studies, allowing for the calculation of the activation energy required for the degradation reaction to occur. However, specific activation energy values for the degradation of SAP were not available in the reviewed literature.

The chemical integrity of sodium ascorbyl phosphate in a given formulation is highly dependent on a range of environmental variables. Temperature and pH have been identified as the most critical factors governing its stability researchgate.netnih.gov. Additionally, exposure to light, oxygen, and catalytic metal ions can significantly accelerate its degradation.

Sodium ascorbyl phosphate is a heat-sensitive compound, and its stability in solution decreases as the temperature rises researchgate.netbasf.comskinident.world. While it is more stable than ascorbic acid, elevated temperatures promote the hydrolysis of the phosphate group, initiating the degradation process researchgate.net.

Manufacturers recommend that cosmetic formulations containing SAP be processed at low temperatures, typically below 40°C basf.comskinident.world. Although short-term exposure to temperatures up to 80°C may be tolerated, prolonged heat is detrimental basf.comskinident.world. For optimal stability and shelf-life, finished products should be stored at temperatures below 25°C basf.comskinident.world. Studies on cosmetic emulsions stored at 40°C noted visible changes, such as discoloration to a pale beige color, after approximately two months, indicating significant degradation of the active ingredient basf.comskinident.world.

The following table summarizes the stability of a 3% aqueous solution of Sodium Ascorbyl Phosphate compared to Ascorbic Acid at 40°C and pH 6, based on data from technical documents.

| Time (months) | Sodium Ascorbyl Phosphate (% Remaining) | Ascorbic Acid (% Remaining) |

| 0 | 100% | 100% |

| 1 | ~98% | ~60% |

| 3 | ~90% | <10% |

| 6 | ~85% | 0% |

| Data is estimated from graphical representations in manufacturer technical documents. basf.comacs.org |

The pH of the formulation is a critical determinant of sodium ascorbyl phosphate's stability researchgate.netbasf.com. The molecule exhibits its greatest stability in neutral to slightly alkaline conditions. Technical data from manufacturers consistently indicates that the optimal stability is achieved at a pH value above 6.5 basf.comskinident.world. Some formulation guidelines recommend adjusting the final product's pH to 7.0 or higher biakhim.com.ua.

In acidic environments (low pH), the rate of hydrolysis of the phosphate ester increases, leading to the rapid degradation of SAP. Therefore, the use of a buffer system is often recommended in formulations to maintain the pH in the optimal range and ensure the longevity of the active ingredient basf.comskinident.world.

The table below illustrates the effect of pH on the stability of a 3% aqueous solution of Sodium Ascorbyl Phosphate after 6 months at 40°C.

| pH Value | Sodium Ascorbyl Phosphate (% Remaining) |

| 5.0 | ~40% |

| 6.0 | ~85% |

| 7.0 | ~95% |

| Data is estimated from graphical representations in manufacturer technical documents. basf.comskinident.world |

Sodium ascorbyl phosphate is susceptible to degradation upon exposure to light. Storage and handling guidelines consistently recommend protecting the raw material and finished formulations from light basf.comskinident.world. While SAP is more photostable than ascorbic acid, ultraviolet (UV) radiation can provide the energy to initiate oxidative reactions, leading to a loss of potency. A study on ascorbic acid in cream formulations demonstrated that the rate of degradation in the presence of light was approximately seventy times faster than that of aerobic oxidation in the dark nih.gov. Although this study was on ascorbic acid, similar photosensitivity is expected for its derivatives.

Detailed kinetic studies on the photodegradation of sodium ascorbyl phosphate, including quantum yields and the identification of specific photoproducts, are not extensively detailed in the available literature. However, the general consensus is that opaque or UV-protective packaging is essential for maintaining the stability of products containing SAP.

Like ascorbic acid, sodium ascorbyl phosphate is sensitive to oxidation, a process that can be significantly accelerated by the presence of dissolved oxygen and certain metal ions basf.comnih.gov. The autoxidation of ascorbate (B8700270) derivatives is often a catalytic process involving transition metals, particularly cupric (Cu²⁺) and ferric (Fe³⁺) ions nih.govescholarship.org. These metals can act as catalysts in Fenton-type reactions, generating highly reactive oxygen species that readily attack the ascorbate molecule nih.gov.

This catalytic effect underscores the recommendation from manufacturers to avoid any contact with metals during formulation and storage basf.comskinident.world. To mitigate the impact of trace metal contamination, which can be present in raw materials or leach from equipment, the inclusion of a chelating agent, such as Disodium EDTA, in formulations is strongly advised basf.com. Furthermore, to minimize oxidation, it is also recommended to reduce the amount of dissolved oxygen in the aqueous phase of a formulation, for example, by pre-boiling the water and using a combination of water-soluble and oil-soluble antioxidants jcsp.org.pk. While specific kinetic data on the metal-catalyzed degradation of SAP is scarce, the principles are well-established for ascorbic acid and are considered directly applicable nih.govescholarship.orgresearchgate.netacarindex.com.

Comparative Stability Studies with other L-Ascorbic Acid Derivatives

The inherent instability of L-ascorbic acid, particularly its susceptibility to oxidation in the presence of light, air, and heat, has necessitated the development of more stable derivatives for commercial formulations. scispace.com Sodium ascorbyl phosphate has demonstrated superior stability in comparison to L-ascorbic acid and several other derivatives.

In a comparative study, the chemical stability of SAP in a topical cream formulation was found to be greater than that of both magnesium ascorbyl phosphate (MAP) and L-ascorbic acid. rjptonline.org High-performance liquid chromatography (HPLC) analysis of oil-in-water (o/w) emulsions stored for four weeks at various temperatures (8°C, 25°C, and 40°C) confirmed the superior stability of the formulation containing SAP. rjptonline.orgresearchgate.net

Further research has shown that after a six-month period, formulations containing sodium ascorbyl phosphate and magnesium ascorbyl phosphate retained 70-80% of the active ingredient, whereas a similar formulation with ascorbyl palmitate only had a remaining concentration of 20%. skiningredients.com Another study highlighted that in a 3% aqueous solution at 40°C and pH 6, sodium ascorbyl phosphate exhibited significantly greater stability compared to L-ascorbic acid. basf.comskinident.world While L-ascorbic acid showed rapid degradation, SAP remained relatively stable over a 60-day period.

Ascorbyl glucoside is another water-soluble derivative of vitamin C that is noted for its stability, which is considered comparable to that of sodium ascorbyl phosphate. However, some sources suggest that ascorbyl glucoside may exhibit superior stability and penetration compared to ascorbyl phosphate salts. Ethyl Ascorbic Acid is also recognized for its stability, particularly at a slightly acidic pH of around 5.5, while ascorbyl glucoside is more stable at a near-neutral pH of approximately 6.5 and at higher temperatures. tcchems.com

Table 1: Comparative Stability of L-Ascorbic Acid and its Derivatives in a 3% Aqueous Solution (pH 6, 40°C)

| Time (Days) | L-Ascorbic Acid (% Remaining) | Sodium Ascorbyl Phosphate (% Remaining) |

| 0 | 100 | 100 |

| 10 | ~60 | ~98 |

| 20 | ~40 | ~96 |

| 30 | ~25 | ~94 |

| 60 | <10 | ~90 |

Advanced Delivery Systems and Their Impact on Stability and Release (in vitro)

To further enhance the stability and control the release of sodium ascorbyl phosphate, advanced delivery systems such as microemulsions and nanoemulsions have been investigated. These systems can protect the active ingredient from environmental factors and improve its interaction with the skin.

Microemulsion Systems

Microemulsions are thermodynamically stable, transparent, and isotropic dispersions of oil and water stabilized by a surfactant and a co-surfactant. They offer a promising vehicle for the topical delivery of SAP.

Research has demonstrated that sodium ascorbyl phosphate can be stably incorporated into both oil-in-water (o/w) and water-in-oil (w/o) microemulsions. nih.gov The location of SAP within the microemulsion (in the aqueous or oil phase) does not significantly impact its stability. nih.gov

A typical o/w microemulsion formulation for SAP might consist of an oil phase, an aqueous phase, a surfactant, and a co-surfactant. The characterization of such systems involves determining the droplet size, zeta potential, and polydispersity index (PDI). For instance, a developed microemulsion containing beta-arbutin, lactic acid, and sodium ascorbyl phosphate was transparent with a mean droplet size of 15.50 nm. nih.gov In another study, an optimized flunarizine (B1672889) microemulsion, which serves as a model for o/w systems, had a particle size of 12.3 nm and a zeta potential of -6.34 mV, indicating good stability. scholarsresearchlibrary.com

Table 2: Characterization of a Model Oil-in-Water Microemulsion System

| Parameter | Value |

| Droplet Size | 12.3 nm |

| Zeta Potential | -6.34 mV |

| Polydispersity Index (PDI) | < 0.2 |

| Appearance | Transparent |

To achieve a suitable viscosity for topical application, thickening agents are often added to liquid microemulsions. The choice of thickening agent can influence the rheological properties and the release of the active ingredient.

In studies involving SAP microemulsions, 4.00% (m/m) colloidal silica (B1680970) has been used as a thickening agent for w/o microemulsions, while 0.50% (m/m) xanthan gum was found to be suitable for the o/w type. nih.gov The addition of these agents increases the viscosity and can lead to a sustained release profile, particularly when the active ingredient is incorporated into the internal phase of the microemulsion. nih.gov

The presence of xanthan gum, for example, is known to increase the viscosity of emulsion formulations and can enhance their stability. upm.edu.my The rheological behavior of such thickened systems is often pseudoplastic, which is desirable for topical products as it allows for easy spreading during application. upm.edu.my The release of a drug from a xanthan gum-based matrix is often controlled by swelling and diffusion, and increasing the concentration of the polymer can lead to a more sustained release. nih.gov The use of polymers like Carbopol® can also significantly impact the rheological properties of microgels, with the viscosity and yield stress being dependent on the polymer concentration and molecular weight. nih.govmdpi.com

Nanoemulsion Systems

Nanoemulsions are kinetically stable colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm. They are being explored for the delivery of SAP to improve its stability and skin penetration.

The optimization of nanoemulsion formulations is crucial for achieving long-term physical and thermal stability. A study on an o/w nanoemulsion of SAP identified an optimal formulation with a specific ratio of components. scispace.comresearchgate.net This optimized formula, containing Tween 80, PEG 400, glycerin, virgin coconut oil (VCO), and a phosphate buffer at pH 6, produced a clear and transparent nanoemulsion with globule sizes of less than 200 nm and demonstrated good physical and thermal stability. scispace.comresearchgate.net The inclusion of 10% glycerin was found to increase the solubility of SAP in the oil phase. scispace.comresearchgate.net

The stability of SAP nanoemulsions has been evaluated over time at different temperatures. In one study, the globule size of a SAP nanoemulsion was monitored for 30 days at 25°C and 40°C. rjptonline.org The results indicated an increase in globule size over time, with a more significant increase at the higher temperature, highlighting the importance of storage conditions for maintaining the stability of the nanoemulsion. rjptonline.org

Table 3: Physical Stability of an Optimized Sodium Ascorbyl Phosphate O/W Nanoemulsion

| Storage Condition | Time (days) | Average Globule Size (nm) |

| 25°C | 0 | < 50 |

| 15 | ~100 | |

| 30 | ~200 | |

| 40°C | 0 | < 50 |

| 15 | ~500 | |

| 30 | ~1000-1500 |

Characterization of Nanostructure and Particle Size

The efficacy of Sodium Ascorbyl Phosphate in advanced dermatological formulations is often enhanced by its incorporation into nanostructured delivery systems such as nanoemulsions and liposomes. The characterization of these nanostructures, particularly their particle or globule size, polydispersity index (PDI), and zeta potential, is critical for predicting formulation stability and performance.

Research into oil-in-water (O/W) nanoemulsions has demonstrated the ability to create systems with specific size characteristics. For instance, an optimized nanoemulsion containing SAP was formulated with globule sizes of less than 200 nm. researchgate.netresearchgate.net Further studies have achieved even smaller globule sizes, under 50 nm, with a PDI of ≤ 0.5, indicating good homogeneity of the dispersed globules. rjptonline.org The characterization of liposomes containing SAP has shown that the inclusion of the active ingredient significantly increases the size and zeta potential of the vesicles compared to empty liposomes. nih.gov

The particle size within these formulations is not static and can be influenced by storage conditions. Stability studies show that temperature is a key factor; for example, the globule size of SAP nanoemulsions can increase significantly when stored at elevated temperatures. rjptonline.org One study observed that after 30 days, the average globule size of certain nanoemulsion formulations increased from an initial range of 50-200 nm to over 1000-1500 nm when stored at 40°C. rjptonline.org

The following table illustrates the impact of storage temperature on the globule size of different SAP nanoemulsion formulations over 30 days.

| Formulation | Initial Globule Size (nm) | Globule Size after 30 Days at 25°C (nm) | Globule Size after 30 Days at 40°C (nm) |

| SAP-PEG 20000 | 50-200 | ~200 | ~1000-1500 |

| SAP-Lecithin | 50-200 | ~200 | ~1000-1500 |

| SAP-Span 80 | >500 | ~700-1200 | >2000 |

This table is based on data from a study on SAP nanoemulsion development for transcutaneous delivery. rjptonline.org

Hydrogel-Based Delivery Systems and Polymer Interactions

Hydrogels are three-dimensional polymer networks that can hold large amounts of water, making them excellent vehicles for the delivery of water-soluble actives like Sodium Ascorbyl Phosphate. These systems can act as scaffolds for controlled release and can be tailored for various applications. semanticscholar.org

Strategies for Enhancing Formulation Stability

While Sodium Ascorbyl Phosphate is significantly more stable than pure L-ascorbic acid, its stability in aqueous formulations is not absolute and can be affected by factors like oxidation, pH, and temperature. researchgate.netresearchgate.net Therefore, specific strategies are employed during formulation to preserve its integrity and efficacy.

Antioxidant Co-Formulation Strategies

A primary strategy to enhance the stability of SAP is to include other antioxidants in the formulation. This creates a synergistic system that protects the primary active from degradation.

Combination with Vitamin E: A widely used and effective strategy is the combination of water-soluble SAP with an oil-soluble antioxidant like Vitamin E or its stable form, Vitamin E Acetate. basf.comskinident.world This pairing provides comprehensive antioxidant protection across both the aqueous and lipid phases of a formulation. basf.comskinident.world

Addition of Other Stabilizers: The antioxidant effect of SAP can be further increased by co-formulating with L-Ascorbyl Palmitate. skinandhairmanufacturinghub.com To improve color stability, especially in aqueous solutions, small concentrations (0.05–0.1%) of sodium metabisulphite may be added. guinama.com

Avoidance of Antagonistic Antioxidants: It is also noted that certain antioxidants should be avoided in SAP formulations, including ferulic acid, nordihydroguaiaretic acid, rosmarinic extract, propyl gallate, and tert-butylhydroquinone. guinama.com

Packaging and Storage Conditions for Optimal Shelf-Life

Proper packaging and storage are essential to protect SAP formulations from environmental factors that accelerate degradation, such as light, air, and heat. basf.comlingeba.com

Temperature: Finished products containing SAP should be stored at temperatures below 25°C (77°F). basf.comskinident.world Storing containers between 15 and 25°C in a dry, well-ventilated place is recommended. guinama.com Formulations kept at 40°C have been observed to become discolored after approximately two months. basf.comskinident.world

Packaging: To prevent degradation from light and moisture, formulations should be stored in original, sealed, and light-protective containers. basf.comskinident.worldlingeba.com Contact with metals should also be avoided as heavy metal ions can catalyze oxidative degradation. basf.comskinident.world Packaging may include paper drums with inner sealed aluminum foil bags. haihangchem.com

Shelf-Life: Under optimal storage conditions, SAP as a raw material is stable for at least 24 months. basf.comskinident.worldlingeba.com

pH Control in Formulation Matrices

The pH of a formulation is one of the most critical factors influencing the stability of Sodium Ascorbyl Phosphate. researchgate.netbasf.com SAP is a crystalline solid that is sensitive to low pH values. basf.comskinident.world

Optimal pH Range: The best stability for SAP is achieved at a pH above 6.5. basf.comskinident.worldlingeba.com Some sources recommend a formulation pH specifically in the range of 7 to 9 for optimal stability. myskinrecipes.com Discoloration may occur at pH levels below 6. skinandhairmanufacturinghub.com

Use of Buffers: To maintain the pH within the optimal range throughout the product's shelf-life, the use of a buffer system in the formulation is recommended. basf.comskinident.world

Chelating Agents: The addition of a chelating agent, such as Disodium EDTA, is also recommended. guinama.commyskinrecipes.com Chelating agents bind to metal ions that may be present in the formulation, preventing them from catalyzing the oxidative degradation of SAP. myskinrecipes.com

The following table summarizes research findings on the stability of a 3% SAP solution in water at different pH values when stored at 40°C over 120 days.

| pH Value | Remaining SAP after 30 days (%) | Remaining SAP after 60 days (%) | Remaining SAP after 120 days (%) |

| 5.0 | ~85 | ~75 | ~60 |

| 6.0 | ~95 | ~90 | ~80 |

| 7.0 | ~100 | ~100 | ~95 |

| 8.0 | ~100 | ~100 | ~100 |

This table is a representation of data indicating that stability is highest at neutral to alkaline pH values. basf.com

Q & A

Q. What are the standard methods for synthesizing Sodium Ascorbyl Phosphate, and how are purity and stability assessed experimentally?

Sodium Ascorbyl Phosphate is synthesized via chemical (direct acylation or group protection) or microbial methods. Chemical synthesis involves esterification of ascorbic acid with sodium hydroxide under enzymatic or acidic conditions. Purity is quantified using HPLC (>95% purity criteria) , while stability is evaluated by monitoring degradation under varying pH (5–7) and temperature (<40°C) conditions via spectrophotometric or mass spectrometry analysis . Hydrolysis rates in aqueous solutions are measured using phosphatase activity assays to confirm bioactivity retention .

Q. How do researchers optimize SAP solubility and stability in aqueous formulations for in vitro studies?

Solubility is enhanced using polar solvents like water, propylene glycol, or glycerin. Stability is maintained by adjusting pH to 6.5–8.0 with sodium hydroxide or citric acid and avoiding temperatures >40°C during formulation. Degradation kinetics are tracked using accelerated stability testing (e.g., 25°C/60% RH for 6 months) with HPLC-UV quantification . For cell culture applications, SAP is dissolved in sterile PBS or DMEM and filter-sterilized to prevent microbial contamination .

Q. What validated analytical techniques are used to quantify SAP and its metabolites in biological samples?

Reverse-phase HPLC with UV detection (λ = 245 nm) is standard for quantifying intact SAP. Metabolites like ascorbic acid are analyzed using LC-MS/MS with electrospray ionization. Enzymatic conversion assays using phosphatases (e.g., alkaline phosphatase) confirm bioactivation in keratinocyte or fibroblast models . Validation follows ICH guidelines for linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>95%) .

Advanced Research Questions

Q. What experimental designs are employed to evaluate SAP’s synergistic effects with other antioxidants (e.g., vitamin E) in photoprotection studies?

Researchers use factorial designs to test combinations of SAP (0.1–5%) with tocopherol or ferulic acid in UV-irradiated 3D skin models. Synergy is quantified via isobolographic analysis of reactive oxygen species (ROS) inhibition (using DCFH-DA probes) and collagen synthesis (ELISA for procollagen I). Confocal microscopy visualizes dermal penetration of fluorescently tagged SAP . Contradictions in efficacy between studies often arise from variations in formulation pH or UV exposure protocols .

Q. How do researchers address contradictions in SAP’s antibacterial efficacy against Cutibacterium acnes across in vitro and clinical studies?

In vitro MIC values (1% SAP) may not translate clinically due to biofilm formation or skin microbiome interactions. Advanced models include ex vivo human sebaceous gland cultures and microbiome sequencing post-treatment. Clinical trials use split-face designs with 5% SAP formulations, assessing acne lesion counts and sebum oxidation markers (e.g., squalene peroxides) via GC-MS. Discrepancies are mitigated by standardizing application frequency and vehicle composition .

Q. What methodologies are used to assess SAP’s long-term safety in chronic toxicity studies?